molecular formula C20H19ClN4O2S B6556913 N-[(2-chlorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040649-03-3

N-[(2-chlorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556913
CAS No.: 1040649-03-3
M. Wt: 414.9 g/mol
InChI Key: TWBNBWZVHNBZIV-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazol ring substituted at position 2 with a phenylcarbamoyl amino group and at position 4 with a propanamide chain linked to a 2-chlorobenzyl moiety. Structural analogs often vary in substituents on the aromatic rings or the core heterocycle, leading to differences in physicochemical properties and bioactivity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c21-17-9-5-4-6-14(17)12-22-18(26)11-10-16-13-28-20(24-16)25-19(27)23-15-7-2-1-3-8-15/h1-9,13H,10-12H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBNBWZVHNBZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide, with the CAS number 1040649-03-3, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20_{20}H19_{19}ClN4_4O2_2S
  • Molecular Weight : 396.90 g/mol

The structural components include a thiazole ring, a phenylcarbamoyl group, and a chlorophenyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness can be linked to the thiazole moiety, which is known for its antibacterial activity .
  • Cancer Therapeutics : The structural characteristics suggest potential anticancer properties. Compounds with similar structures have been reported to exhibit cytotoxicity against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionAChE inhibition
AntibacterialModerate activity against Salmonella and Bacillus species
AnticancerCytotoxicity in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies : In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Cytotoxicity Assays : Research involving human cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. This effect was observed through assays measuring cell viability and apoptosis markers .
  • Mechanistic Studies : Docking studies have elucidated the binding interactions of this compound with target enzymes, highlighting its potential as a lead compound for drug development aimed at treating neurodegenerative diseases through AChE inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share the 1,3-thiazol-propanamide backbone but differ in substituents:

Compound Name / ID Key Structural Differences Molecular Formula Molecular Weight (g/mol) Evidence Source
Target Compound 2-chlorophenylmethyl, phenylcarbamoyl amino Not explicitly provided
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Oxadiazole ring, methylphenyl, sulfanyl linker C₁₆H₁₇N₅O₂S₂ 375
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholinoacetamide, 4-(2-chlorophenyl) substitution C₁₅H₁₆ClN₃O₂S 337.8
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, simpler acetamide chain C₁₁H₈Cl₂N₂OS 303.1
V003-3398 (Fluorophenyl-thiazol derivative) 2-fluorophenylamino, methoxyethyl substituents on propanamide C₁₉H₂₃FN₄O₃S 414.5
BJ43303 (Pyridinylmethyl derivative) Pyridin-4-ylmethyl, cyclohexylcarbamoyl C₁₉H₂₅N₅O₂S 387.5

Key Observations :

  • The target compound and V003-3398 both incorporate aromatic carbamoyl groups but differ in halogenation (Cl vs. F) and side-chain substituents.
  • 7c () replaces the thiazol with an oxadiazole ring, reducing planarity and altering electronic properties.
  • The morpholinoacetamide () introduces a tertiary amine, enhancing solubility but reducing steric bulk compared to the benzyl group in the target compound.
Physicochemical Properties
  • Melting Points: Compounds with chloro substituents (e.g., target compound, N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide) typically exhibit higher melting points (e.g., 459–461 K for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) due to increased intermolecular interactions . Methylphenyl analogs (e.g., 7c–7f) show lower melting points (134–178°C), reflecting reduced polarity .
  • Molecular Weight : Chlorinated derivatives generally have higher molecular weights (e.g., 337.8–414.5 g/mol) compared to methyl-substituted analogs (375–389 g/mol) .

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